molecular formula C16H32 B116439 (Z)-8-Hexadecene CAS No. 35507-10-9

(Z)-8-Hexadecene

Cat. No.: B116439
CAS No.: 35507-10-9
M. Wt: 224.42 g/mol
InChI Key: KWEAIXVWPDMXCR-NXVVXOECSA-N
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Description

(Z)-8-Hexadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond at the 8th position in a 16-carbon chain The “8Z” notation indicates that the double bond is in the cis configuration, meaning the hydrogen atoms attached to the double-bonded carbons are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-8-Hexadecene can be synthesized through several methods, including:

    Hydrogenation of Alkynes: Starting with an alkyne, selective hydrogenation can be performed to produce the desired cis-alkene.

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the alkene.

    Olefin Metathesis: A catalytic process where the double bonds of alkenes are rearranged to form new alkenes.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes such as:

    Catalytic Hydrogenation: Using specific catalysts to ensure the cis configuration of the double bond.

    Metathesis Reactions: Utilizing robust catalysts to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-8-Hexadecene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form epoxides or diols.

    Reduction: Can be reduced to form the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Employing hydrogen gas with a palladium catalyst.

    Substitution: Utilizing halogens like chlorine or bromine under controlled conditions.

Major Products

    Epoxides: Formed through oxidation.

    Alkanes: Resulting from reduction.

    Haloalkenes: Produced through halogenation.

Scientific Research Applications

(Z)-8-Hexadecene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymer production.

    Biology: Studied for its role in biological membranes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-8-Hexadecene involves its interaction with various molecular targets and pathways. Its double bond allows it to participate in addition reactions, forming new compounds that can interact with biological systems. The cis configuration of the double bond also influences its physical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (8E)-8-Hexadecene: The trans isomer of (Z)-8-Hexadecene, differing in the spatial arrangement of hydrogen atoms around the double bond.

    1-Hexadecene: An alkene with the double bond at the first position.

    Hexadecane: The fully saturated alkane counterpart.

Uniqueness

This compound is unique due to its specific cis configuration, which imparts distinct physical and chemical properties compared to its trans isomer and other alkenes. This configuration can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

(Z)-hexadec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEAIXVWPDMXCR-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35507-10-9
Record name 8-Hexadecene, (8Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-HEXADECENE, (8Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZW9CO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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